1H-indol-4-yl 2,6-difluorobenzoate
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Overview
Description
1H-indol-4-yl 2,6-difluorobenzoate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indol-4-yl 2,6-difluorobenzoate typically involves the esterification of 1H-indole-4-carboxylic acid with 2,6-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1H-indol-4-yl 2,6-difluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole moiety can be oxidized or reduced, leading to different derivatives with potential biological activities.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to different indole derivatives .
Scientific Research Applications
1H-indol-4-yl 2,6-difluorobenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1H-indol-4-yl 2,6-difluorobenzoate involves its interaction with specific molecular targets in biological systems. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 1H-indol-3-yl benzoate
- 1H-indol-5-yl 2,6-difluorobenzoate
- 1H-indol-4-yl 3,5-difluorobenzoate
Uniqueness
1H-indol-4-yl 2,6-difluorobenzoate is unique due to the specific positioning of the fluorine atoms on the benzoyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the indole and difluorobenzoate moieties provides a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
IUPAC Name |
1H-indol-4-yl 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2NO2/c16-10-3-1-4-11(17)14(10)15(19)20-13-6-2-5-12-9(13)7-8-18-12/h1-8,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDQAWMOZPWYGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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